molecular formula C9H12Cl2N4 B6219678 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride CAS No. 2751620-65-0

1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride

Cat. No.: B6219678
CAS No.: 2751620-65-0
M. Wt: 247.1
InChI Key:
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Description

1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride is a compound that belongs to the class of heterocyclic amines It features a pyrazole ring fused to a pyridine ring, with a methanamine group attached to the pyridine

Preparation Methods

The synthesis of 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones.

    Attachment to Pyridine: The pyrazole ring is then attached to a pyridine ring through a nucleophilic substitution reaction.

    Introduction of the Methanamine Group: The methanamine group is introduced via reductive amination or other suitable methods.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

    Coordination Chemistry: It can act as a ligand, forming coordination complexes with transition metals.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Coordination Chemistry: The compound serves as a ligand in the synthesis of coordination complexes with transition metals, which are studied for their catalytic and magnetic properties.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical pathways. Its effects are mediated through its ability to act as a ligand, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:

    2-(1H-pyrazol-1-yl)pyridine: This compound lacks the methanamine group but shares the pyrazole-pyridine structure.

    6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid: This compound features a carboxylic acid group instead of a methanamine group.

    N-(6-(1H-pyrazol-1-yl)pyridin-2-yl)methylene)benzohydrazide: This compound has a benzohydrazide group attached to the pyridine ring.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

2751620-65-0

Molecular Formula

C9H12Cl2N4

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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